molecular formula C19H12O8 B1670377 Diacerein CAS No. 13739-02-1

Diacerein

Cat. No.: B1670377
CAS No.: 13739-02-1
M. Wt: 368.3 g/mol
InChI Key: TYNLGDBUJLVSMA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diacerein is an anthraquinone derivative and a prodrug that is metabolized to rhein . The primary targets of this compound are interleukin-1 beta (IL-1β) and matrix metalloproteinases (MMPs) . IL-1β is a protein involved in inflammation and destruction of cartilage, playing a significant role in the development of symptoms of degenerative joint diseases such as osteoarthritis . MMPs are enzymes that break down the extracellular matrix, contributing to cartilage destruction .

Mode of Action

This compound’s active metabolite, rhein, reduces cartilage destruction by decreasing the expression of MMP-1 and MMP-3. It also upregulates tissue inhibitors of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of IL-1β activity, which plays a large role in reducing extracellular matrix production, MMP activity, and continued inflammation .

Biochemical Pathways

This compound primarily affects the IL-1β pathway and the MMP pathway . By inhibiting IL-1β, this compound reduces inflammation and cartilage destruction . By modulating the MMP pathway, it decreases cartilage degradation . This compound has also been shown to modulate the HMGB1/RAGE/NF-κB/JNK pathway and endoplasmic reticulum stress, which are involved in inflammation and fibrosis .

Pharmacokinetics

This compound is a prodrug, meaning it is metabolized into its active form, rhein, in the body It is known that this compound is metabolized to rhein, which is the active form that interacts with its targets .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in inflammation and cartilage destruction, as well as a correction of altered osteoblast activity . This compound’s active metabolite, rhein, reduces cartilage destruction and inflammation . At the molecular level, this compound has been shown to have anti-inflammatory, anti-catabolic, and pro-anabolic properties on cartilage and synovial membrane .

Action Environment

It is known that the use of this compound is associated with common gastrointestinal disorders such as soft stools and diarrhea, common mild skin reactions, and, uncommonly, hepatobiliary disorders These side effects could potentially be influenced by factors such as diet and overall health status

Biochemical Analysis

Biochemical Properties

Diacerein’s active metabolite, rhein, plays a significant role in biochemical reactions. Rhein reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3. It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs . The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity, which plays a large role in the reduction of extracellular matrix production, MMP activity, and continued inflammation .

Cellular Effects

This compound has been shown to impact the activation of IL-1β via a reduced production of IL-1 converting enzyme . It also affects the sensitivity to IL-1 by decreasing IL-1 receptor levels on the cell surface of chondrocytes . Furthermore, this compound inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling .

Molecular Mechanism

This compound works by inhibiting interleukin-1 beta . Its active metabolite, rhein, reduces cartilage destruction by decreasing the expression of matrix metalloproteinase (MMP)-1 and -3 . It also upregulates tissue inhibitor of matrix metalloproteinases, which serve to reduce the activity of several MMPs .

Temporal Effects in Laboratory Settings

This compound has shown a prolonged effect on symptoms of several months once treatment was stopped . The peak of its effect occurred at the 24th week of treatment . It’s worth noting that the use of this compound is associated with common gastrointestinal disorders such as soft stools and diarrhea .

Dosage Effects in Animal Models

In various animal models of osteoarthritis, this compound was found to be effective in reducing cartilage loss, ameliorating cartilage lesions, and delaying arthritis progression in meniscectomy-induced osteoarthritis rat models compared to untreated controls .

Metabolic Pathways

This compound inhibits the synthesis and activity of pro-inflammatory cytokines, decreases macrophage infiltration in adipose tissue, and thus increases insulin sensitivity and signaling . This suggests that this compound may play a role in the metabolic pathways related to inflammation and insulin signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacerein can be synthesized using various methods. One common method involves the acetylation of aloin, followed by oxidation with chromic anhydride in acetic acid . Another method uses rhein as the starting compound, which undergoes diacetylation at the hydroxyl groups at positions C4 and C5 .

Industrial Production Methods

In industrial settings, this compound is often produced through a semi-synthesis method. This involves mixing triacetyl aloe-emodin with glacial acetic acid, followed by the addition of water-soluble manganese salt and chromic anhydride. The reaction is maintained at a temperature of 95-110°C. The crude product is then purified using ethanol and sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Diacerein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diacerein has a wide range of scientific research applications:

Biological Activity

Diacerein, a derivative of anthraquinone, is primarily known for its application in treating osteoarthritis due to its anti-inflammatory properties. It acts as an interleukin-1 (IL-1) inhibitor, which is crucial in managing inflammatory responses. Recent studies have also explored its potential applications beyond osteoarthritis, including its effects on viral infections and antimicrobial activity.

This compound exhibits its biological activity primarily through the inhibition of IL-1β, a key pro-inflammatory cytokine involved in various inflammatory diseases. The mechanism includes:

  • Inhibition of IL-1β Activation : this compound reduces the activity of caspase-1, which is responsible for converting the inactive precursor IL-1β into its active form. This leads to decreased levels of IL-1β and subsequent inflammatory responses .
  • Effects on Chondrocytes : this compound promotes proteoglycan synthesis and inhibits collagenase production, which is beneficial for cartilage health in osteoarthritis patients .
  • Antimicrobial Properties : Recent studies have indicated that this compound possesses antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, further expanding its therapeutic potential .

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating osteoarthritis. A meta-analysis involving 19 studies concluded that this compound significantly improved pain and physical function compared to placebo. Notably, it demonstrated a carry-over effect even after treatment cessation, indicating prolonged benefits .

Summary of Findings from Meta-Analyses:

Study TypeNumber of StudiesPatientsKey Findings
Meta-analysis192637Significant pain reduction and functional improvement compared to placebo.
Long-term follow-upVarious2069Sustained benefits post-treatment; no significant difference compared to NSAIDs during active treatment but better long-term effects .

Case Study 1: this compound in COVID-19 Treatment

A recent study highlighted this compound's potential role in treating COVID-19 by reducing inflammasome activation and viral replication. In vitro experiments showed that rhein, this compound’s metabolite, decreased IL-1β secretion and inhibited SARS-CoV-2 replication in human peripheral blood mononuclear cells (PBMCs) . Clinical observations indicated that patients treated with this compound had lower levels of inflammatory markers compared to those receiving a placebo.

Case Study 2: Efficacy Comparison between Generic and Branded this compound

A comparative study evaluated the efficacy of generic versus branded this compound formulations in knee osteoarthritis treatment. The results demonstrated that both formulations were effective; however, branded this compound showed slightly superior outcomes in terms of pain relief at certain intervals .

Pharmacokinetics and Bioavailability

This compound has low aqueous solubility, which affects its bioavailability (35%-56%). Innovative formulations like nanosuspensions have been developed to enhance solubility and absorption rates. Studies have shown that optimized formulations can significantly improve pharmacokinetic profiles, leading to better therapeutic outcomes .

Key Pharmacokinetic Parameters:

ParameterValue
Oral Bioavailability35%-56%
Urinary Excretion (non-conjugated)19.6%
Urinary Excretion (glucuroconjugated)62.7%

Properties

IUPAC Name

4,5-diacetyloxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNLGDBUJLVSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045636
Record name Diacerein
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Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Diacerein's active metabolite rhein [DB13174] reduces cartilage destruction by decreasing expression of matrix metalloproteinase (MMP)-1 and -3 as well as upregulating tissue inhibitor of matrix metalloproteinases which serve to reduce the activity of several MMPs. The anti-inflammatory action of rhein reduces the level of interleukin-1beta activity which plays a large role in reduction of extracellular matrix production, MMP activity, and continued inflammation. Rhein reduces abnormal osteoblast synthetic activity through an unknown mechanism.
Record name Diacerein
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CAS No.

13739-02-1, 112118-18-0
Record name Diacerein
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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